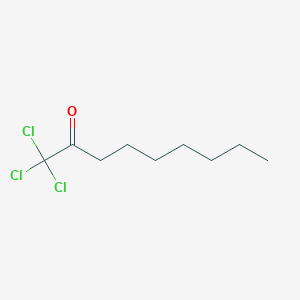
1,1,1-Trichlorononan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trichlorononan-2-one is an organic compound belonging to the family of chlorinated hydrocarbons It is characterized by the presence of three chlorine atoms attached to the first carbon and a ketone group on the second carbon of a nonane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trichlorononan-2-one can be synthesized through the chlorination of nonan-2-one. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in a reactor, with careful monitoring of temperature and pressure to optimize yield and purity. The product is then purified through distillation and other separation techniques.
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trichlorononan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 1,1,1-trichlorononan-2-ol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products:
Oxidation: Nonanoic acid or other oxidized derivatives.
Reduction: 1,1,1-Trichlorononan-2-ol.
Substitution: Various substituted nonan-2-one derivatives.
Scientific Research Applications
1,1,1-Trichlorononan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1,1-Trichlorononan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine atoms and ketone group play a crucial role in its reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biochemical effects.
Comparison with Similar Compounds
1,1,1-Trichloroethane: A chlorinated hydrocarbon used as a solvent and in industrial applications.
1,1,2-Trichloroethane: Another isomer with different chemical properties and applications.
1,1,1-Trichloropropan-2-one: A shorter-chain analog with similar reactivity but different physical properties.
Uniqueness: 1,1,1-Trichlorononan-2-one is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs
Properties
CAS No. |
62485-84-1 |
|---|---|
Molecular Formula |
C9H15Cl3O |
Molecular Weight |
245.6 g/mol |
IUPAC Name |
1,1,1-trichlorononan-2-one |
InChI |
InChI=1S/C9H15Cl3O/c1-2-3-4-5-6-7-8(13)9(10,11)12/h2-7H2,1H3 |
InChI Key |
JVXSJARWYFLOJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



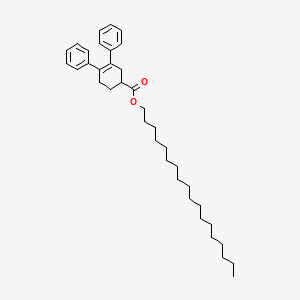
![3-{3,4-Bis[(ethoxycarbonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14521678.png)
![2-[(Dimethoxyphosphoryl)carbonyl]phenyl acetate](/img/structure/B14521683.png)
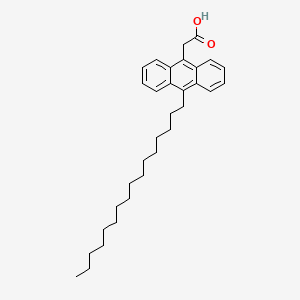

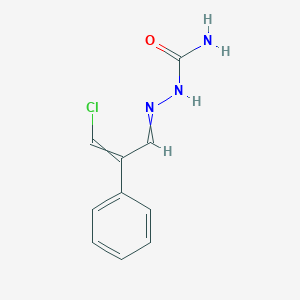
![4-[2-Oxo-2-(2-phenoxyphenyl)ethyl]benzene-1-carboximidamide](/img/structure/B14521710.png)
![Naphtho[1,2-b]thiophene, 5-bromo-3-methyl-](/img/structure/B14521719.png)
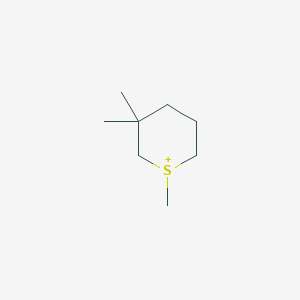

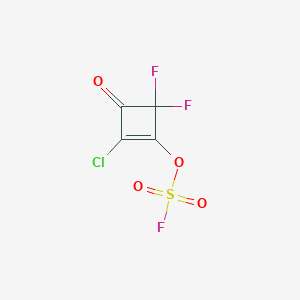
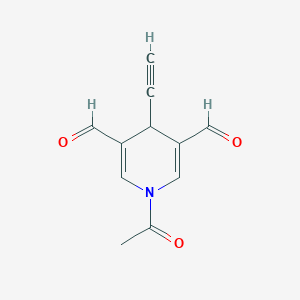
![2-[(2-Chloroethyl)amino]ethyl octadec-2-enoate](/img/structure/B14521745.png)
